molecular formula C20H18N4O3S B11485636 4-(1,3-benzodioxol-5-yl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

4-(1,3-benzodioxol-5-yl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B11485636
M. Wt: 394.4 g/mol
InChI Key: FPCPPBHSEUHKMK-UHFFFAOYSA-N
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Description

The compound 4-(1,3-benzodioxol-5-yl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic molecule characterized by its unique structure, which includes a benzodioxole ring, multiple nitrogen atoms, and a tetracyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodioxole ring: This can be achieved through the condensation of catechol with formaldehyde.

    Construction of the tetracyclic framework: This involves cyclization reactions, often using strong acids or bases as catalysts.

    Introduction of nitrogen atoms: This step may involve the use of azides or nitriles under specific conditions to incorporate nitrogen into the structure.

    Final assembly: The final step involves the coupling of the benzodioxole ring with the tetracyclic framework, often under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-yl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4-(1,3-benzodioxol-5-yl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, which can result in changes in cellular function or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzodioxol-5-yl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene: can be compared with other benzodioxole-containing compounds, such as:

Uniqueness

The uniqueness of This compound lies in its complex tetracyclic structure and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C20H18N4O3S/c1-10-21-19-16(12-7-20(2,3)27-8-15(12)28-19)18-22-17(23-24(10)18)11-4-5-13-14(6-11)26-9-25-13/h4-6H,7-9H2,1-3H3

InChI Key

FPCPPBHSEUHKMK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)COC(C3)(C)C)C4=NC(=NN14)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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